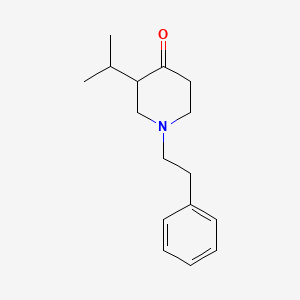![molecular formula C13H16Cl2N2O4 B14356169 Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) CAS No. 91820-48-3](/img/structure/B14356169.png)
Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and bis(hydrogen carbonimidate) moieties. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) typically involves the reaction of diethylamine with 3,4-dichlorobenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) is scaled up using large reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(2,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)
- Diethyl [(3,5-dichlorophenyl)methylene]bis(hydrogen carbonimidate)
- Diethyl [(3,4-difluorophenyl)methylene]bis(hydrogen carbonimidate)
Uniqueness
Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) is unique due to its specific dichlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
91820-48-3 |
|---|---|
Molecular Formula |
C13H16Cl2N2O4 |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
ethyl N-[(3,4-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-3-20-12(18)16-11(17-13(19)21-4-2)8-5-6-9(14)10(15)7-8/h5-7,11H,3-4H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
GBOMJRJXZKVGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
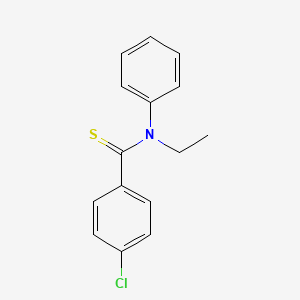
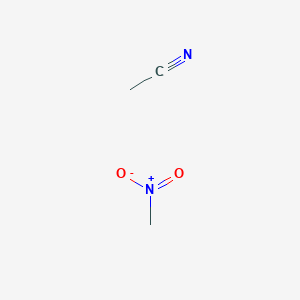
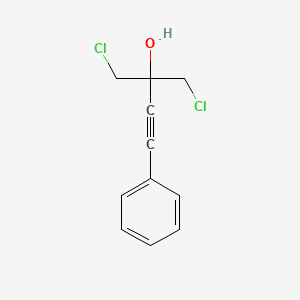
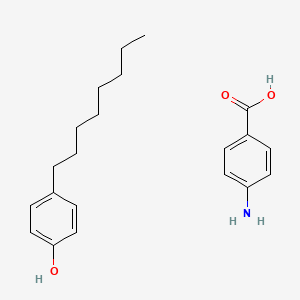
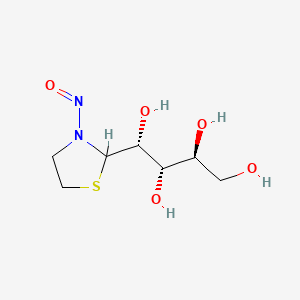
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
